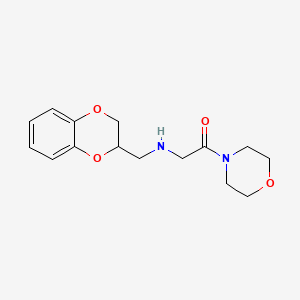
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- is a complex organic compound that features a morpholine ring substituted with a benzodioxan moiety and a glycine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . For the specific synthesis of Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)-, the reaction involves the use of benzodioxan-2-ylmethylamine and glycine derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of morpholine derivatives often employs solid-phase synthesis techniques and transition metal catalysis to achieve high yields and purity . The use of stereoselective methods and advanced catalytic systems ensures the efficient production of these compounds on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzodioxan moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxides, while reduction can produce various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The benzodioxan moiety is known to interact with certain enzymes and receptors, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a wide range of applications in organic synthesis and medicinal chemistry.
Benzodioxan derivatives: Compounds with similar structural features and potential bioactivity.
Glycine derivatives: Molecules that share the glycine moiety and exhibit various biological activities.
Uniqueness
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- is unique due to its combination of a morpholine ring, benzodioxan moiety, and glycine derivative. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
3562-90-1 |
|---|---|
Molekularformel |
C15H20N2O4 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H20N2O4/c18-15(17-5-7-19-8-6-17)10-16-9-12-11-20-13-3-1-2-4-14(13)21-12/h1-4,12,16H,5-11H2 |
InChI-Schlüssel |
QMUSGMDQTITBDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CNCC2COC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


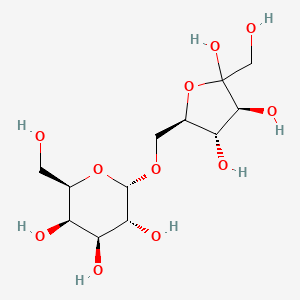
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
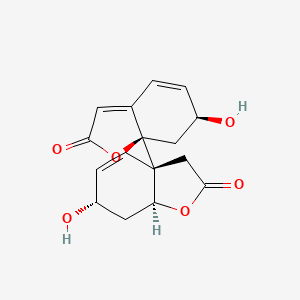
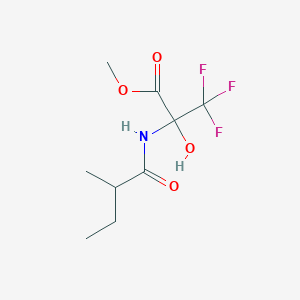

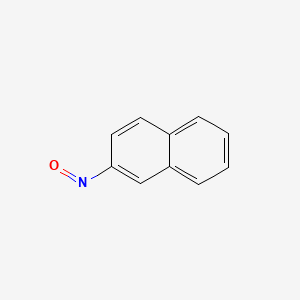
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
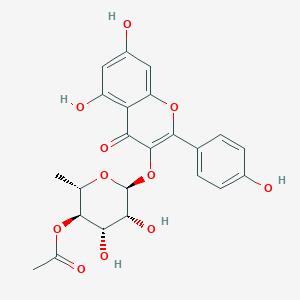
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
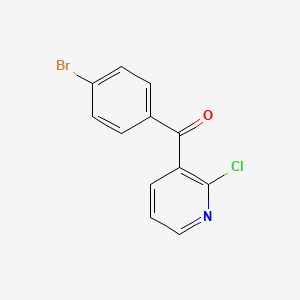
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)

![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
